molecular formula C6H4F2O2 B055078 2,3-Difluorobenzene-1,4-diol CAS No. 124728-90-1

2,3-Difluorobenzene-1,4-diol

Cat. No.: B055078
CAS No.: 124728-90-1
M. Wt: 146.09 g/mol
InChI Key: QLKWZXXUWUOXCH-UHFFFAOYSA-N
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Description

2,3-Difluorobenzene-1,4-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorobenzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. Another method involves the reduction of 1,4-butynediol followed by benzylation and epoxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous-flow methodologies. These methods are designed to optimize yield and minimize potential hazards associated with the exothermic nature of diazotization reactions .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and dihydroxy compounds.

Scientific Research Applications

2,3-Difluorobenzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluorobenzene-1,4-diol is unique due to its specific arrangement of fluorine and hydroxyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3-difluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKWZXXUWUOXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452449
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124728-90-1
Record name 2,3-Difluoro-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124728-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 mol of 2,3-difluorophenol is dissolved in 1 l of 10% sodium hydroxide solution, and a saturated aqueous solution of 1.1 mol of potassium peroxodisulphate is added dropwise over the course of 4 hours with ice cooling. During this addition, the temperature must not exceed 20o The mixture is stirred overnight at room temperature and neutralized using hydrochloric acid, and unreacted starting material is extracted with ether. 3 1 of toluene and 2 mol of sodium sulphite are added to the aqueous phase, and the mixture is strongly acidified using 1 1 of concentrated hydrochloric acid and refluxed for 20 minutes. After cooling, the toluene layer is separated off, the aqueous phase is extracted with ether in a perforator, and 2,3-difluorohydroquinone is obtained by evaporating the combined toluene and ether extracts.
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